molecular formula C21H17N B2870164 8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine CAS No. 314731-96-9

8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine

Cat. No. B2870164
CAS RN: 314731-96-9
M. Wt: 283.374
InChI Key: QOASPLZBXSZDFG-VAWYXSNFSA-N
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Description

“8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine” is a chemical compound that belongs to the class of indolizines . Indolizine is a nitrogen-containing heterocycle and serves as a precursor for widespread indolizidine alkaloids .


Synthesis Analysis

The synthesis of indolizines has seen numerous new strategies, especially within the last ten years . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, such as transition metal-catalyzed reactions and approaches based on oxidative coupling . For example, an Au-catalyzed method was developed for the introduction of 2-silyl-, 2-stannyl-, and 2-germyl groups into the indolizine skeleton .


Molecular Structure Analysis

Indolizine, an isomer of indole and known as pyrrole[1,2-a]pyridine, consists of a 10π conjugated planar electronic structure . The similarity between the indole and indolizine nuclei prompted speculation that indolizine analogs of certain biologically active indoles may confer similar or even better biological activities .


Chemical Reactions Analysis

Indolizine derivatives have been synthesized using various approaches. Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Future Directions

The future directions for the study of indolizine derivatives, including “8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine”, could involve further exploration of their synthesis methods, understanding their mechanisms of action, and investigating their potential applications in various fields such as medicine and materials science .

properties

IUPAC Name

8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N/c1-16-6-5-13-22-15-17(14-21(16)22)11-12-19-9-4-8-18-7-2-3-10-20(18)19/h2-15H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOASPLZBXSZDFG-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=CC(=C2)C=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=CC(=C2)/C=C/C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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